molecular formula C12H16N4 B14215578 Piperidine, 4-azido-1-(phenylmethyl)- CAS No. 832684-07-8

Piperidine, 4-azido-1-(phenylmethyl)-

Cat. No.: B14215578
CAS No.: 832684-07-8
M. Wt: 216.28 g/mol
InChI Key: ANLMAFUPJYMBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 4-azido-1-(phenylmethyl)-, is a synthetic piperidine derivative characterized by a benzyl (phenylmethyl) group at the 1-position and an azido (-N₃) substituent at the 4-position of the piperidine ring. The azido group introduces unique reactivity, such as participation in click chemistry (azide-alkyne cycloaddition), which is valuable for bioconjugation and drug delivery applications. Synthesis of such compounds often involves multi-step organic reactions, including Sonogashira coupling and functional group transformations, as exemplified in the preparation of analogs like RB-029 (4-azido-1-(4-methylphenethyl)piperidine) .

Properties

IUPAC Name

4-azido-1-benzylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-15-14-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLMAFUPJYMBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=[N+]=[N-])CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459084
Record name Piperidine, 4-azido-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832684-07-8
Record name Piperidine, 4-azido-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Benzylpiperidin-4-ol

1-Benzylpiperidin-4-ol serves as the primary precursor. It is synthesized via reduction of 1-benzylpiperidin-4-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or methanol. Typical yields range from 85–90%.

Example Procedure:

  • Reactants : 1-Benzylpiperidin-4-one (10.0 g, 0.053 mol), NaBH₄ (2.0 g, 0.053 mol).
  • Conditions : Stirred in methanol (100 mL) at 0°C for 2 hours.
  • Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography.
  • Yield : 8.9 g (88%).

Tosylation of 1-Benzylpiperidin-4-ol

The hydroxyl group is converted to a tosylate (4-methylbenzenesulfonate ester) using tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine).

Example Procedure:

  • Reactants : 1-Benzylpiperidin-4-ol (5.0 g, 0.024 mol), TsCl (5.2 g, 0.027 mol), pyridine (50 mL).
  • Conditions : Stirred at 0°C for 1 hour, then room temperature for 12 hours.
  • Workup : Diluted with ice water, extracted with dichloromethane, and crystallized from hexane/ethyl acetate.
  • Yield : 7.1 g (85%).

Azide Substitution

The tosylate undergoes nucleophilic displacement with sodium azide (NaN₃) in polar aprotic solvents (e.g., dimethylformamide (DMF) or methanol).

Example Procedure:

  • Reactants : 1-Benzyl-4-(tosyloxy)piperidine (10.0 g, 0.024 mol), NaN₃ (3.1 g, 0.048 mol), DIPEA (6.2 mL, 0.036 mol).
  • Conditions : Refluxed in methanol (100 mL) at 50°C for 15 hours.
  • Workup : Filtered, concentrated, and purified via column chromatography (n-heptane/ethyl acetate, 8:2).
  • Yield : 4.8 g (66%).

Alternative Methods

Direct Azidation via Mitsunobu Reaction

While less common, the Mitsunobu reaction has been explored using diphenylphosphoryl azide (DPPA) and diethyl azodicarboxylate (DEAD). This method avoids tosylation but requires stringent anhydrous conditions.

Example Procedure:

  • Reactants : 1-Benzylpiperidin-4-ol (2.0 g, 0.0096 mol), DPPA (3.0 mL, 0.014 mol), DEAD (2.5 mL, 0.016 mol).
  • Conditions : Stirred in THF (50 mL) at 0°C for 2 hours.
  • Yield : ~50% (reported for analogous compounds).

Reductive Amination Pathway

A patent describes a route starting from 4-phenylpyridine, involving acylation, hydrogenation, and hydrolysis. However, this method is more complex and yields <40% for the target compound.

Optimization and Challenges

Key Factors Affecting Yield

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance NaN₃ solubility but may promote side reactions.
  • Temperature : Elevated temperatures (50–60°C) improve substitution rates but risk azide decomposition.
  • Base Selection : DIPEA or K₂CO₃ minimizes acid-mediated side reactions.

Side Reactions

  • Elimination : Formation of 1-benzyl-1,2,3,6-tetrahydropyridine due to β-hydrogen elimination.
  • Incomplete Substitution : Residual tosylate requires rigorous purification.

Comparative Analysis of Methods

Method Reagents Conditions Yield Reference
Tosylation-Azide TsCl, NaN₃, DIPEA Methanol, 50°C, 15h 66%
Mitsunobu DPPA, DEAD THF, 0°C, 2h ~50%
Reductive Amination In metal, H₂ THF, 65°C, 24h <40%

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-azido-1-(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 4-azido-1-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 4-azido-1-(phenylmethyl)- largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful for bioconjugation and drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 4-azido-1-(phenylmethyl)piperidine include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
Piperidine, 4-azido-1-(phenylmethyl)- Azido, benzyl C₁₂H₁₄N₄ 214.27 Azido group enables click chemistry; moderate lipophilicity
RB-029 Azido, 4-methylphenethyl C₁₄H₁₉N₄ 243.33 Extended alkyl chain increases lipophilicity; synthesized via Sonogashira
1-Benzyl-4-fluoropiperidine Fluoro, benzyl C₁₂H₁₆FN 193.26 Fluorine as a bioisostere; enhances metabolic stability
RB-026 Hydroxyl, 4-methylphenethyl C₁₄H₂₁NO 219.33 Hydroxyl group increases polarity; impacts pharmacokinetics (PK)
4-[(3-Fluorophenoxy)phenylmethyl]piperidine methanesulfonate Fluorophenoxy, methanesulfonate C₁₉H₂₁FNO₃S 377.44 Ionic salt improves solubility; used in serotonin/norepinephrine inhibitors

Pharmacological and Physicochemical Properties

  • However, azides may pose stability challenges (e.g., photodegradation) compared to RB-026’s hydroxyl group, which enhances water solubility .
  • Fluorinated Analogs : 1-Benzyl-4-fluoropiperidine exhibits improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .
  • Ionic Salts : Methanesulfonate salts (e.g., ) improve bioavailability and crystallinity for pharmaceutical formulations .

Functional and Pharmacokinetic Differences

  • Bioactivity : Piperidine derivatives with azido or fluorinated groups show varied biological activities, including mitochondrial modulation () and enzyme inhibition (). Hydroxyl-containing analogs like RB-026 may exhibit altered receptor binding due to hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-azido-1-(phenylmethyl)piperidine in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : The compound is classified under GHS Category 2 for skin/eye irritation (H315, H319) and Category 3 for respiratory irritation (H335) .
  • Preventive Measures : Use fume hoods to minimize inhalation risks, wear nitrile gloves, and employ full-face shields during synthesis or handling to avoid direct contact .
  • Emergency Response : For skin exposure, wash immediately with soap and water; for eye contact, rinse with water for ≥15 minutes and seek medical attention .

Q. What synthetic methodologies are commonly employed for the preparation of 4-azido-1-(phenylmethyl)piperidine derivatives?

  • Methodological Answer :

  • Stepwise Synthesis : Start with a piperidine core functionalized at the 4-position. For example, RB-030 (a structural analog) was synthesized via azidation of a pre-functionalized piperidine intermediate, achieving a 71% yield .
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., δ 3.40–3.46 ppm for piperidine protons) and ESI-HRMS (e.g., [M+H]+^+ at m/z 343.2857) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationships (SAR) of 4-azido-1-(phenylmethyl)piperidine derivatives in enzyme inhibition studies?

  • Methodological Answer :

  • Experimental Design :

Target Selection : Focus on enzymes like sphingosine kinase (as in ) or acetylcholinesterase (analogous to donepezil intermediates in ).

Derivative Synthesis : Introduce substituents at the phenylmethyl or azido groups to modulate steric/electronic effects.

Activity Assays : Use in vitro pIC50 measurements (e.g., via fluorescence-based enzymatic assays) to quantify inhibition potency .

  • Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. What strategies can be employed to resolve discrepancies in biological activity data of 4-azido-1-(phenylmethyl)piperidine derivatives across different experimental models?

  • Methodological Answer :

  • Cross-Model Validation :

In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities in different enzyme conformers .

Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays (e.g., human vs. rodent) to identify species-specific metabolism .

  • Controlled Variables : Standardize assay conditions (e.g., pH, temperature) and validate purity via HPLC (>95%) to eliminate batch variability .

Q. How can computational tools enhance the understanding of 4-azido-1-(phenylmethyl)piperidine’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Density Functional Theory (DFT) : Calculate azido group reactivity (e.g., bond dissociation energy) to predict metabolic degradation pathways .

Data-Driven Insights

Parameter Example Data Source
Melting Point6–7°C (lit.)
Boiling Point279.6°C at 760 mmHg
NMR Shift (Piperidine)δ 3.40–3.46 ppm (multiplicity: m)
HRMS Accuracy±0.0005 Da (343.2857 vs. 343.2862)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.